molecular formula C15H18O3 B561728 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester CAS No. 1020719-49-6

4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester

Cat. No.: B561728
CAS No.: 1020719-49-6
M. Wt: 252.343
InChI Key: QZGRXTVHAIGNKD-WFGJKAKNSA-N
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Description

4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester is a synthetic organic compound It is characterized by the presence of a hydroxy group, a butynyl chain, and a benzeneacetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester typically involves multiple steps:

    Formation of the butynyl chain: This can be achieved through the reaction of an appropriate alkyne with a hydroxy group.

    Attachment to the benzene ring: The butynyl chain is then attached to a benzene ring through a substitution reaction.

    Formation of the benzeneacetic acid methyl ester: This involves esterification of benzeneacetic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The butynyl chain can be reduced to form a butyl chain.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated hydrocarbon chain.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxy-1-butynl)-benzeneacetic Acid Methyl Ester: Lacks the alpha,alpha-di-(methyl-D3) groups.

    4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl)-benzeneacetic Acid Methyl Ester: Non-deuterated version of the compound.

Uniqueness

The presence of the alpha,alpha-di-(methyl-D3) groups in 4-(4-Hydroxy-1-butynl)-alpha,alpha-di-(methyl-D3)-benzeneacetic Acid Methyl Ester may confer unique properties such as increased stability or altered reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 3,3,3-trideuterio-2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRXTVHAIGNKD-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCO)(C(=O)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662009
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-49-6
Record name Methyl 4-(4-hydroxy-1-butyn-1-yl)-α,α-di(methyl-d3)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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